molecular formula C11H12N2O B13871188 1,7-Dimethylindole-3-carboxamide

1,7-Dimethylindole-3-carboxamide

Cat. No.: B13871188
M. Wt: 188.23 g/mol
InChI Key: GCPMDELEIVUFBA-UHFFFAOYSA-N
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Description

1,7-Dimethylindole-3-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the carboxamide group at the 3-position of the indole ring enhances its biological activity, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethylindole-3-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method includes the palladium-catalyzed Larock indole synthesis, which utilizes ortho-disubstituted arenes as precursors .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethylindole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,7-Dimethylindole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,7-Dimethylindole-3-carboxamide involves its interaction with specific enzymes and proteins. The carboxamide group forms hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or microbial activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Similar structure but lacks the methyl groups at positions 1 and 7.

    1-Methylindole-3-carboxamide: Similar but only has one methyl group at position 1.

    7-Methylindole-3-carboxamide: Similar but only has one methyl group at position 7.

Uniqueness

1,7-Dimethylindole-3-carboxamide is unique due to the presence of two methyl groups at positions 1 and 7, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to biological targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1,7-dimethylindole-3-carboxamide

InChI

InChI=1S/C11H12N2O/c1-7-4-3-5-8-9(11(12)14)6-13(2)10(7)8/h3-6H,1-2H3,(H2,12,14)

InChI Key

GCPMDELEIVUFBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C)C(=O)N

Origin of Product

United States

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